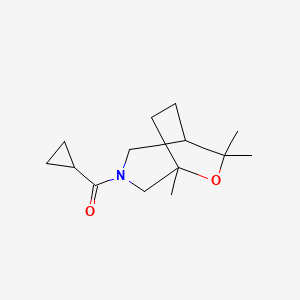
3-(Cyclopropylcarbonyl)-5,7,7-trimethyl-6-oxa-3-azabicyclo(3.2.2)nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopropylcarbonyl)-5,7,7-trimethyl-6-oxa-3-azabicyclo(3.2.2)nonane is a bicyclic compound that belongs to the class of azabicyclo compounds. These compounds are known for their unique structural features and potential biological activities. The presence of a cyclopropylcarbonyl group and a bicyclic nonane structure makes this compound particularly interesting for various scientific research applications.
Preparation Methods
The synthesis of 3-(Cyclopropylcarbonyl)-5,7,7-trimethyl-6-oxa-3-azabicyclo(3.2.2)nonane typically involves multiple steps. One common method includes the Schmidt reaction followed by catalytic reduction to yield the azabicyclo nonane structure . The reaction with acid chlorides of picolinic, nicotinic, and isonicotinic acid leads to the formation of amides, which can be further reduced with lithium aluminium hydride (LiAlH4) to produce the desired amines . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
3-(Cyclopropylcarbonyl)-5,7,7-trimethyl-6-oxa-3-azabicyclo(3.2.2)nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions using agents like LiAlH4 can convert amides to amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include acid chlorides, LiAlH4, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Cyclopropylcarbonyl)-5,7,7-trimethyl-6-oxa-3-azabicyclo(3.2.2)nonane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases caused by protozoan parasites.
Industry: The compound’s unique structure makes it valuable for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylcarbonyl)-5,7,7-trimethyl-6-oxa-3-azabicyclo(3.2.2)nonane involves its interaction with specific molecular targets and pathways. For example, in the case of its antiprotozoal activity, the compound may inhibit key enzymes or interfere with the metabolic pathways of the parasites . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
3-(Cyclopropylcarbonyl)-5,7,7-trimethyl-6-oxa-3-azabicyclo(3.2.2)nonane can be compared with other similar compounds, such as:
3-azabicyclo[3.2.2]nonanes: These compounds share a similar bicyclic structure and have been studied for their antiprotozoal activities.
Bicyclo[3.3.1]nonanes: These compounds have a different bicyclic structure but are also known for their biological activities and potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the presence of the cyclopropylcarbonyl group, which may contribute to its distinct biological activities.
Properties
CAS No. |
74291-64-8 |
|---|---|
Molecular Formula |
C14H23NO2 |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
cyclopropyl-(5,7,7-trimethyl-6-oxa-3-azabicyclo[3.2.2]nonan-3-yl)methanone |
InChI |
InChI=1S/C14H23NO2/c1-13(2)11-6-7-14(3,17-13)9-15(8-11)12(16)10-4-5-10/h10-11H,4-9H2,1-3H3 |
InChI Key |
NQTJBLDLKPQWAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(O1)(CN(C2)C(=O)C3CC3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tris[3-(2H-1,3-benzodioxol-5-yl)propyl]borane](/img/structure/B14448520.png)
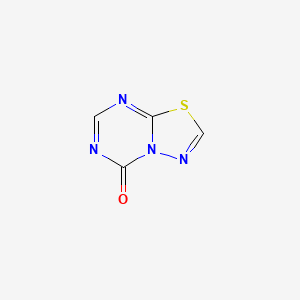
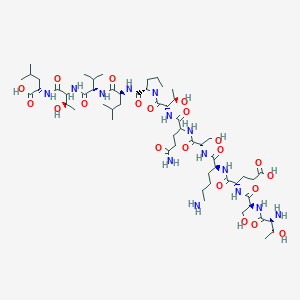
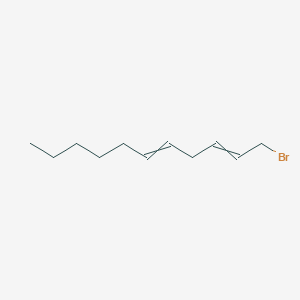
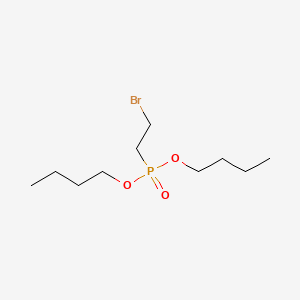
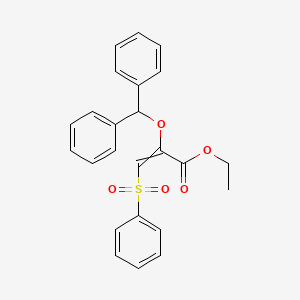
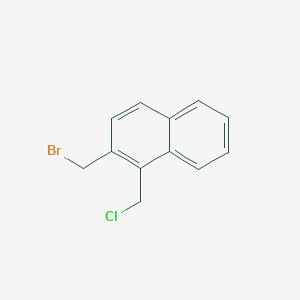
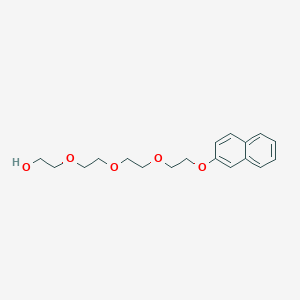
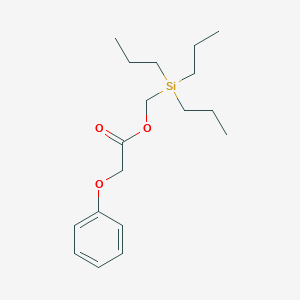
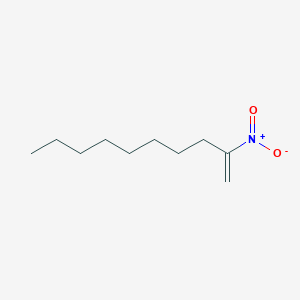

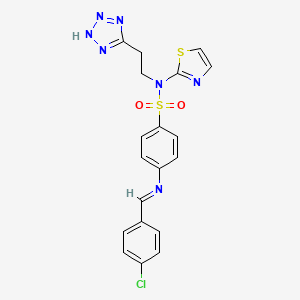
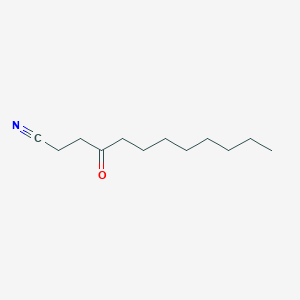
![Tributyl[(propoxyacetyl)oxy]stannane](/img/structure/B14448607.png)
